molecular formula C12H15N B1203429 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

Cat. No. B1203429
M. Wt: 173.25 g/mol
InChI Key: NSLKFRGZLUIUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morphine derivatives of the methanobenzazocine family that act as potent analgesics.

Scientific Research Applications

1. Synthesis and Importance in Medicinal Chemistry

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine, along with its derivatives, is an essential compound in medicinal chemistry, playing a crucial role as a building block in organic synthesis. It's a cardinal moiety in medicinal chemistry, contributing significantly to the synthesis of various biologically active compounds. For instance, benzodiazepines, seven-membered heterocyclic compounds with two nitrogen atoms at different positions, are ruling scaffolds in the pharmaceutical industry. These compounds act as central moieties in organic synthesis and medicinal chemistry, showing a wide array of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

2. Potential in Drug Discovery

The compound is also notable in drug discovery, offering a scaffold for the development of various drugs. Benzoxazepines, for instance, have been extensively described in literature for their biological properties. Specifically, 1,5‐benzoxazepine derivatives have been recognized for their unique pharmacological properties. They not only serve as essential components in organic synthesis but also exhibit significant biological and pharmacological properties, including anticancer, antibacterial, or antifungal activities. These derivatives can interact with G‐protein‐coupled receptors, highlighting their potential in treating neuronal disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

3. Contribution to Chemical Transformations

Furthermore, the compound is integral in various chemical transformations, serving as a fundamental component in the synthesis of complex molecules. For example, the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine is a significant process in the area of pharmaceuticals, showcasing the compound's importance in creating biologically active moieties (Teli et al., 2023).

properties

Product Name

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2

InChI Key

NSLKFRGZLUIUKO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1C3=CC=CC=C3C2

synonyms

Benzomorphan
Benzomorphans

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine
Reactant of Route 3
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine
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Reactant of Route 5
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine
Reactant of Route 6
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

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